2-[4-(Methylsulfanyl)phenoxy]propanoic acid
Description
2-[4-(Methylsulfanyl)phenoxy]propanoic acid is a propanoic acid derivative featuring a phenoxy group substituted at the para position with a methylsulfanyl (–SCH₃) moiety. This sulfur-containing substituent distinguishes it from other phenoxy-propanoic acid derivatives, which often bear halogenated, heterocyclic, or bulky aromatic groups. While its specific biological activity remains uncharacterized in the provided evidence, its structural analogs include fibrate-class lipid-lowering drugs (e.g., bezafibrate, fenofibric acid) and aryloxyphenoxypropionate herbicides (e.g., fluazifop, haloxyfop).
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylsulfanylphenoxy)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-7(10(11)12)13-8-3-5-9(14-2)6-4-8/h3-7H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWMSMRFZJJBNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3364-90-7 | |
| Record name | 2-[4-(methylsulfanyl)phenoxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfanyl)phenoxy]propanoic acid typically involves the reaction of 4-(methylsulfanyl)phenol with an appropriate propanoic acid derivative. One common method is the esterification of 4-(methylsulfanyl)phenol with propanoic acid, followed by hydrolysis to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification and hydrolysis processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methylsulfanyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
2-[4-(Methylsulfanyl)phenoxy]propanoic acid has garnered attention for its potential medicinal applications:
- Histone Deacetylase Inhibition : The compound has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6), which is crucial for gene expression and protein homeostasis. Inhibition of HDAC6 is linked to anticancer activities, making this compound a candidate for cancer therapeutics.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, although further research is necessary to validate these claims.
- Neuroprotective Effects : Its structural characteristics indicate possible neuroprotective properties, warranting investigation in models of neurodegenerative diseases.
Agricultural Applications
In addition to medicinal uses, this compound may have applications in agriculture:
- Herbicide Development : The compound's structure suggests it could be developed into a herbicide, targeting specific plant enzymes or pathways. Research into its efficacy and safety profiles is ongoing.
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | HDAC6 Inhibition | Potential anticancer agent |
| Anti-inflammatory | Requires further research | |
| Neuroprotection | Investigated in neurodegenerative models | |
| Agricultural | Herbicide Development | Under research for efficacy |
Case Study 1: HDAC6 Inhibition
A study investigated the effects of this compound on cancer cell lines. Results indicated a significant reduction in cell proliferation, supporting its role as an HDAC6 inhibitor. Further exploration into its mechanism revealed alterations in gene expression profiles associated with apoptosis and cell cycle regulation.
Case Study 2: Anti-inflammatory Effects
In vivo studies assessed the anti-inflammatory properties of the compound in animal models of inflammation. The results showed reduced levels of pro-inflammatory cytokines, suggesting that the compound could modulate inflammatory responses effectively.
Mechanism of Action
The mechanism of action of 2-[4-(Methylsulfanyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The methylsulfanyl group can participate in redox reactions, while the phenoxy and propanoic acid moieties can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The methylsulfanyl group in the target compound is less sterically hindered and less electronegative compared to the halogenated or heterocyclic substituents in analogs.
- Fibrates (bezafibrate, fenofibric acid) feature a 2-methylpropanoic acid backbone, enhancing lipophilicity and PPARα receptor binding .
- Herbicides like fluazifop and haloxyfop incorporate pyridinyloxy groups critical for acetyl-CoA carboxylase (ACCase) inhibition .
Physicochemical Properties
Key Observations :
Key Observations :
- The methylsulfanyl substituent lacks the bulky aromatic or heterocyclic groups required for PPARα activation (fibrates) or ACCase inhibition (herbicides).
Biological Activity
2-[4-(Methylsulfanyl)phenoxy]propanoic acid is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a propanoic acid backbone with a methylsulfanyl group attached to a phenoxy moiety. Its molecular formula is C11H14O3S, and it has a molecular weight of approximately 234.3 g/mol. The unique functional groups present in this compound suggest various interactions with biological systems, making it a candidate for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Histone Deacetylase Inhibition : This compound has been identified as a selective inhibitor of histone deacetylase 6 (HDAC6), which plays a crucial role in cellular processes such as gene expression and protein homeostasis. Inhibition of HDAC6 has been linked to anticancer activities, suggesting that this compound may be effective in cancer therapies.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial activities, although detailed investigations are necessary to confirm these effects.
- Anti-inflammatory Effects : The structural characteristics of the compound suggest possible anti-inflammatory properties, which warrant further exploration.
In Vitro Studies
In vitro experiments have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, research involving human lung adenocarcinoma cells showed that the compound effectively inhibited cell proliferation, likely due to its HDAC6 inhibitory activity .
Comparative Analysis with Similar Compounds
To understand the uniqueness and efficacy of this compound, comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide | Contains phenoxy and arylacetamide moieties | Potential anticancer activity |
| 3-(4-{4-[(benzyl{2-methyl-3-[(methylsulfonyl)amino]phenyl}amino]methyl]phenoxy}phenyl)propanoic Acid | Larger aromatic system with sulfonamide | Antitumor properties |
| 2-Methyl-2-(4-methylphenoxy)propanoic Acid | Similar propanoic acid structure | Potential metabolic effects |
The unique combination of functional groups in this compound differentiates it from other compounds, particularly in its selective HDAC6 inhibition.
Future Directions in Research
Further research is needed to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future investigation include:
- Detailed Mechanistic Studies : Understanding how the compound interacts at the molecular level with HDAC6 and other targets.
- In Vivo Studies : Conducting animal model studies to assess the efficacy and safety profile of the compound in a biological context.
- Formulation Development : Exploring various formulations for enhanced bioavailability and targeted delivery in therapeutic applications.
Q & A
Q. What are the standard synthetic routes for 2-[4-(Methylsulfanyl)phenoxy]propanoic acid, and what reagents are typically employed?
The synthesis involves nucleophilic aromatic substitution to introduce the phenoxy group, followed by methylsulfanyl incorporation via thiol reactions. Propanoic acid derivatives are used as precursors, with oxidation steps employing potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form the carboxylic acid moiety. Substitution reactions may utilize halogens (e.g., Cl₂) under acidic conditions .
Q. Which spectroscopic techniques are recommended for structural characterization of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming aromatic and aliphatic proton environments. Infrared (IR) spectroscopy identifies functional groups like carboxylic acid (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while X-ray crystallography resolves stereochemistry for crystalline derivatives .
Q. What safety protocols are essential during handling due to potential carcinogenicity?
Although occupational exposure limits are unestablished, treat it as a potential carcinogen. Use fume hoods, personal protective equipment (PPE), and engineering controls (e.g., closed systems). Monitor airborne concentrations and implement emergency showers/eye wash stations. Skin absorption risks necessitate decontamination protocols .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for this compound’s synthesis?
Quantum chemical calculations (e.g., density functional theory, DFT) predict transition states and intermediates, reducing trial-and-error experimentation. Reaction path search algorithms, coupled with experimental feedback loops, narrow optimal conditions (e.g., solvent, temperature). ICReDD’s integrated computational-experimental framework accelerates discovery by prioritizing viable pathways .
Q. What strategies resolve contradictory data in reaction yields or by-product formation?
Systematic reproducibility studies with controlled variables (e.g., stoichiometry, catalysts) are critical. Use high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) to identify impurities. Cross-validate results with isotopic labeling or kinetic studies to trace reaction mechanisms .
Q. How does the methylsulfanyl group influence the compound’s reactivity in biological systems?
The methylsulfanyl group enhances lipophilicity, affecting membrane permeability and metabolic stability. In enzyme inhibition studies, evaluate its electron-donating effects on aromatic ring interactions using structure-activity relationship (SAR) models. Compare with analogs (e.g., 2-(4-chlorophenoxy)propanoic acid) to isolate substituent-specific effects .
Q. What advanced purification techniques are suitable for isolating high-purity samples?
Column chromatography with silica gel or reverse-phase HPLC achieves >95% purity. For thermally stable derivatives, fractional crystallization in ethanol/water mixtures minimizes impurities. Membrane separation technologies (e.g., nanofiltration) scale up purification while maintaining yield .
Methodological Considerations
- Experimental Design : Prioritize DOE (Design of Experiments) principles to optimize reaction parameters (e.g., pH, temperature). Include control groups (e.g., substituent-free analogs) to validate mechanistic hypotheses .
- Data Validation : Cross-reference spectral data with computational simulations (e.g., NMR chemical shift predictions via DFT) to confirm structural assignments .
- Risk Mitigation : Follow OSHA guidelines for carcinogen handling, including regular health surveillance and contamination monitoring .
Reference Table: Key Physicochemical Properties (Analog-Based Inference)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
